1-Azido-3-nitrobenzene
Overview
Description
1-Azido-3-nitrobenzene is an organic compound characterized by the presence of a nitro group (-NO2) and an azide group (-N3) attached to a benzene ring. This compound is known for its reactivity and is widely used in various chemical processes, including photochemical reactions and as a precursor for the synthesis of other compounds.
Mechanism of Action
Target of Action
1-Azido-3-nitrobenzene, also known as 3-Nitrophenyl azide, is a versatile chemical compound used in scientific research. It is primarily used as a cross-linker in material sciences . The primary targets of this compound are various types of organic molecules, including polymers and biomolecules .
Mode of Action
The mode of action of this compound involves the release of nitrogen by thermal activation or photolysis . This scission reaction is accompanied by a considerable output of energy, making them interesting as highly energetic materials . The released nitrogen forms highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the crosslinking of polymers and biomolecules . The compound interacts with these molecules, leading to changes in their structure and function. This can have downstream effects on various biochemical processes, depending on the specific molecules involved.
Result of Action
The result of the action of this compound is the formation of stable crosslinks between polymers and biomolecules . This can lead to changes in the physical properties of these materials, potentially enhancing their performance in various applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the release of nitrogen and the formation of nitrenes can be triggered by thermal activation or exposure to light . Additionally, the efficiency of crosslinking can be affected by the presence of other molecules, the pH of the environment, and other factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-3-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield 3-nitrophenyl azide .
Industrial Production Methods
Industrial production of 3-nitrophenyl azide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-Azido-3-nitrobenzene undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to UV light, 3-nitrophenyl azide decomposes to form reactive nitrene intermediates.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Photochemical Reactions: UV light is used to initiate the decomposition of 3-nitrophenyl azide.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Photochemical Reactions: Formation of nitrene intermediates.
Reduction: Formation of 3-aminophenyl azide.
Substitution: Formation of various substituted phenyl azides depending on the nucleophile used.
Scientific Research Applications
1-Azido-3-nitrobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but with a fluorine atom substituent.
Perfluorophenyl azide: Contains multiple fluorine atoms, offering different reactivity and stability.
2,6-Difluorophenyl azide: Another fluorinated derivative with unique steric and electronic properties.
Uniqueness
1-Azido-3-nitrobenzene is unique due to its specific combination of nitro and azide groups, which confer distinct reactivity patterns. Its ability to generate nitrene intermediates upon UV irradiation makes it particularly useful in photochemical applications and bioconjugation techniques .
Properties
IUPAC Name |
1-azido-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZFBNQYJIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164813 | |
Record name | 3-Nitrophenyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-59-2 | |
Record name | 3-Nitrophenyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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